molecular formula C20H18ClNO2 B10961146 N-[2-(3-chlorophenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide

N-[2-(3-chlorophenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B10961146
M. Wt: 339.8 g/mol
InChI Key: QEAUXBVAKUXDBW-UHFFFAOYSA-N
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Description

N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide: is an organic compound that features a chlorophenethyl group and a naphthyloxy group linked by an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide typically involves the following steps:

    Formation of the Naphthyloxy Acetate Intermediate: This step involves the reaction of 2-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-naphthyloxy)acetic acid.

    Amidation Reaction: The 2-(2-naphthyloxy)acetic acid is then reacted with 3-chlorophenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-(3-chlorophenethyl)-2-(2-naphthyloxy)acetamide.

Industrial Production Methods

Industrial production methods for N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide: can be compared with other acetamide derivatives such as N-(2-phenylethyl)-2-(2-naphthyloxy)acetamide and N-(4-chlorophenethyl)-2-(2-naphthyloxy)acetamide.

Uniqueness

  • The presence of the 3-chlorophenethyl group in N-(3-Chlorophenethyl)-2-(2-naphthyloxy)acetamide imparts unique chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the chlorine atom, which can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C20H18ClNO2/c21-18-7-3-4-15(12-18)10-11-22-20(23)14-24-19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13H,10-11,14H2,(H,22,23)

InChI Key

QEAUXBVAKUXDBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=CC(=CC=C3)Cl

Origin of Product

United States

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